3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
CAS No.: 1597421-43-6
Cat. No.: VC2762649
Molecular Formula: C10H11IN2
Molecular Weight: 286.11 g/mol
* For research use only. Not for human or veterinary use.
![3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine - 1597421-43-6](/images/structure/VC2762649.png)
CAS No. | 1597421-43-6 |
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Molecular Formula | C10H11IN2 |
Molecular Weight | 286.11 g/mol |
IUPAC Name | 3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3 |
Standard InChI Key | IGWBQNOQVXSZCI-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C(C2=C1C=CN=C2)I |
Canonical SMILES | CC(C)N1C=C(C2=C1C=CN=C2)I |
Physical and Chemical Properties
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is characterized by specific physical and chemical properties that distinguish it from other related compounds. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Property | Value |
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CAS Number | 1597421-43-6 |
IUPAC Name | 3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine |
Molecular Formula | C10H11IN2 |
Molecular Weight | 286.11 g/mol |
Structure | Heterocyclic with pyrrolo[3,2-c]pyridine core |
Appearance | Not specified in available literature |
Solubility | Not specified in available literature |
Melting Point | Not specified in available literature |
Boiling Point | Not specified in available literature |
The compound contains a pyrrolo[3,2-c]pyridine core structure, which consists of a pyridine ring fused with a pyrrole ring in a specific orientation. The iodine atom is positioned at the 3-position of this bicyclic system, while the isopropyl group is attached to the nitrogen atom at position 1, creating a distinct chemical entity with unique reactivity patterns.
Synthesis and Preparation Methods
The synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves electrophilic substitution reactions. These reactions often require the use of iodine and a suitable base in a solvent like dichloromethane (DCM). Based on patent information and synthetic approaches for related compounds, several potential synthetic pathways can be identified.
N-Alkylation Route
One documented synthetic approach involves N-alkylation of 3-iodo-1H-pyrrolo[3,2-c]pyridine with an isopropyl group. Patent literature describes this process as follows:
"To a suspension of 3-iodo-1H-pyrrolo[3,2-c]pyridine (Preparation 47, 82 g, 340 mmol) in DMF (800 mL) at 0°C was added sodium hydride (60% in mineral oil, 16.3 g, 408 mmol). The mixture was stirred at 0°C for 30 min and then 2-iodopropane (51 g, 300 mmol) was added. The mixture was stirred at room temperature for 3 h."
This approach utilizes sodium hydride as a base to deprotonate the pyrrole nitrogen, followed by nucleophilic substitution with 2-iodopropane to introduce the isopropyl group.
Alternative Synthetic Approaches
By analyzing synthetic methods used for structurally similar compounds, additional potential routes for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can be proposed:
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Direct iodination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine using iodination reagents such as N-iodosuccinimide (NIS) in an appropriate solvent.
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Construction of the pyrrolo[3,2-c]pyridine core with appropriate functionalization to facilitate the introduction of both the isopropyl and iodine substituents.
A related synthesis approach that might be adapted involves the preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives as described in literature:
"The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboric acid (0.6 mmol, 0.13 g), K2CO3 (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and Cu(OAc)2 (0.6 mmol, 0.12 g) were dissolved in 1,4-dioxane (15 mL). Then the mixture was stirred at irradiated in a microwave reactor for 30 min at 85 °C."
Such methodology could potentially be modified for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine.
Structural Characteristics and Related Compounds
Structural Features
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine belongs to the broader class of pyrrolopyridines, which are bicyclic heterocycles containing both pyrrole and pyridine rings. The pyrrolo[3,2-c]pyridine scaffold is found in numerous biologically active compounds and is of significant interest in medicinal chemistry .
The compound's structure can be characterized by several key features:
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A fused bicyclic system comprising a pyrrole ring and a pyridine ring
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An iodine atom at position 3, which provides a reactive site for further functionalization
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An isopropyl group attached to the nitrogen atom at position 1, which affects the compound's physicochemical properties and reactivity
Related Compounds
Several compounds share structural similarities with 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine, differing in the nature or position of substituents or in the pattern of ring fusion. Table 2 presents a comparison of structurally related compounds.
Table 2: Comparison of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine with Related Compounds
Compound | Structural Differences | CAS Number | Molecular Weight (g/mol) |
---|---|---|---|
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | Reference compound | 1597421-43-6 | 286.11 |
3-Iodo-1H-pyrrolo[3,2-c]pyridine | Lacks isopropyl group | 877060-47-4 | 244.04 |
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine | Methyl group instead of isopropyl | Not specified | 258.06 |
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | Bromine at position 6 instead of iodine at position 3 | 1612172-57-2 | 239.11 |
6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | Additional bromine at position 6 | 1612174-46-5 | 365.01 |
3-Iodo-1H-pyrrolo[2,3-b]pyridine | Different ring fusion pattern | 23616-57-1 | 244.04 |
3-Iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | Additional carboxylic acid group at position 2 | 1260386-56-8 | 288.04 |
These structural variations can significantly impact the compounds' chemical reactivity, biological activity, and potential applications in various fields .
Research Findings and Current Developments
Current Research Status
The current research landscape for 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine appears to be primarily focused on its role as a synthetic intermediate rather than its direct biological activities. Patent literature indicates its potential utility in the preparation of compounds with tropomyosin-related kinase inhibitory activity .
Research on related pyrrolopyridine derivatives has been more extensive, with several studies highlighting the potential of this structural class in drug discovery and development. For example:
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Pyrrolo[2,3-b]pyridine derivatives have been investigated as inverse agonists of the retinoic acid receptor-related orphan C2 (RORC2), showing promise for the treatment of autoimmune diseases .
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Pyrrolo[3,2-c]pyridine derivatives have been studied for their potential as tropomyosin-related kinase inhibitors, which may have applications in oncology and neurology .
Table 3: Selected Research Findings on Related Pyrrolopyridine Derivatives
Synthetic Methodologies
Recent research has focused on developing efficient synthetic routes to pyrrolopyridine derivatives, which could potentially be applied to the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine. One documented approach involves:
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Preparation of 6-bromo-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methylpyridine through a series of transformations including N-oxidation, nitration, and cyclization .
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N-alkylation to introduce the isopropyl group, potentially using conditions similar to those described in patent literature .
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Iodination at position 3, which might be achieved using iodination reagents such as N-iodosuccinimide under appropriate conditions.
These synthetic approaches provide a foundation for the development of optimized methods for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine and structurally related compounds.
Future Research Directions
The unique structural features and potential applications of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine suggest several promising avenues for future research:
Synthetic Chemistry
Future research in synthetic chemistry might focus on:
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Development of more efficient and selective methods for the preparation of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine and related derivatives
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Exploration of the compound's reactivity in various transformation reactions, particularly metal-catalyzed coupling processes
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Design and synthesis of libraries of structurally diverse compounds based on the pyrrolo[3,2-c]pyridine scaffold
Medicinal Chemistry
In the field of medicinal chemistry, potential research directions include:
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Systematic structure-activity relationship (SAR) studies to investigate how modifications to the core structure affect biological activity
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Targeted synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives designed to interact with specific biological targets
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Evaluation of the compound and its derivatives for potential therapeutic applications in areas such as oncology, neurology, and immunology
Chemical Biology
Future research in chemical biology might explore:
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Development of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-based probes for studying biological processes
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Investigation of the compound's potential as a building block for the design of chemical tools for target identification and validation
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Exploration of its utility in the development of imaging agents or affinity labels for biological studies
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